S-Nitrosocaptopril
Overview
Description
S-Nitrosocaptopril is a derivative of captopril, a well-known angiotensin-converting enzyme inhibitor. This compound is formed by the nitrosylation of captopril, resulting in a molecule that not only retains the properties of captopril but also acts as a nitric oxide donor . This dual functionality makes this compound a promising candidate for various therapeutic applications, particularly in cardiovascular diseases.
Mechanism of Action
Mode of Action
S-CapSNO is formed by nitrosylation of captopril . It inhibits the activity of ACE, causing vasodilation . This dual action of being a nitric oxide (NO) donor and an ACE inhibitor makes S-CapSNO unique .
Biochemical Pathways
The inhibition of ACE by S-CapSNO leads to a decrease in the concentration of angiotensin II . This results in vasodilation and a reduction in blood pressure . Additionally, S-CapSNO, as a NO donor, can interfere with the hetero-adhesion of circulating tumor cells (CTCs) to vascular endothelium by down-regulating the expression of cell adhesion molecules (CAMs) .
Pharmacokinetics
It is usually prescribed to patients who require long-term use for its therapeutic benefits . More research is needed to fully understand the ADME properties of S-CapSNO.
Result of Action
The primary result of S-CapSNO’s action is vasodilation due to its ACE inhibitory activity and its role as a NO donor . This leads to a reduction in blood pressure . Additionally, S-CapSNO can inhibit the hetero-adhesion of CTCs to vascular endothelium, which could potentially prevent the initiation of the metastatic cascade .
Action Environment
The action of S-CapSNO can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions . Under these conditions, S-CapSNO monohydrate was found to be stable for at least 6 months .
Biochemical Analysis
Biochemical Properties
S-Nitrosocaptopril interacts with various biomolecules, primarily enzymes such as ACE . The compound inhibits ACE activity, leading to vasodilation . This interaction is crucial in the regulation of hypertension .
Cellular Effects
This compound has a direct vasodilatory effect, reflecting the effects of the thionitrite bond . This compound also inhibits platelet aggregation . These cellular effects are accompanied by increases in intracellular cyclic GMP, leading to vasodilation and platelet inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves both the release of nitric oxide (NO) and the inhibition of ACE . The NO donor property of this compound contributes to its vasodilatory effects, while its ACE inhibitory property reduces blood pressure .
Temporal Effects in Laboratory Settings
This compound monohydrate, a novel crystal form of this compound, has been found to be stable for at least six months in individual PE package under specific storage conditions . This stability is crucial for its long-term therapeutic benefits .
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent effect on blood pressure . At a dosage of 12.5 mg/kg body weight, this compound significantly decreased systolic blood pressure .
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a key metabolic pathway in blood pressure regulation . It inhibits ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .
Transport and Distribution
It is known that this compound is predominantly excreted via urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Nitrosocaptopril is synthesized through the reaction of captopril with nitrous acid in an acidic medium . The reaction is typically carried out at low temperatures to ensure the stability of the nitrosylated product. The process involves the following steps:
- Dissolution of captopril in an aqueous solution.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are still under development. The primary challenge lies in scaling up the reaction while maintaining the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions: S-Nitrosocaptopril undergoes various chemical reactions, including:
Oxidation: The nitrosyl group can be oxidized to form disulfide compounds.
Reduction: The nitrosyl group can be reduced back to the thiol form of captopril.
Substitution: The nitrosyl group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the nitrosyl group.
Major Products Formed:
Oxidation: Disulfide compounds.
Reduction: Captopril.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study nitrosylation reactions and their effects on molecular stability.
Biology: Investigated for its role in modulating biological processes through nitric oxide donation.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
S-Nitrosocaptopril is unique due to its dual functionality. Similar compounds include:
S-Nitroso-N-acetyl-D,L-penicillamine (SNAP): Another nitric oxide donor but with a different structure and stability profile.
Enalapril and Lisinopril: Other angiotensin-converting enzyme inhibitors that do not donate nitric oxide.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIULCDUASSKOM-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSN=O)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153527 | |
Record name | S-Nitrosocaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122130-63-6 | |
Record name | S-Nitrosocaptopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Nitrosocaptopril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Nitrosocaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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